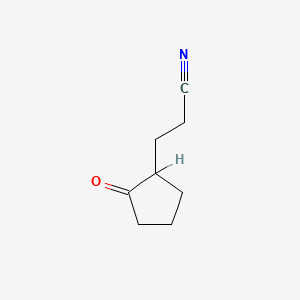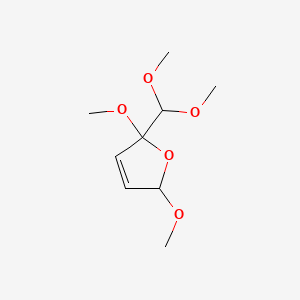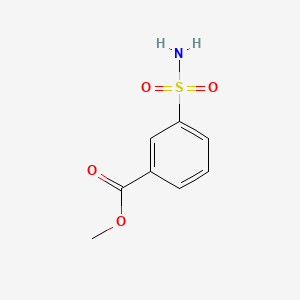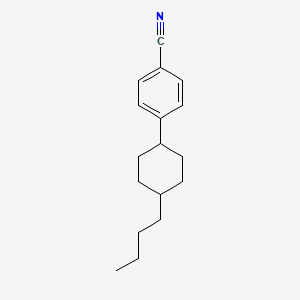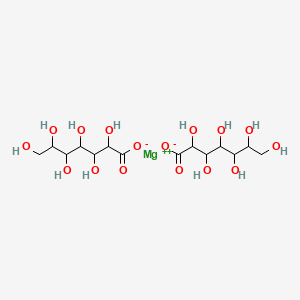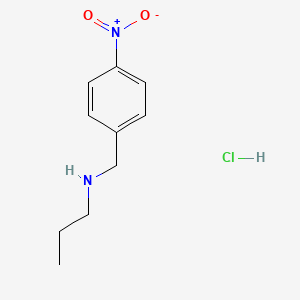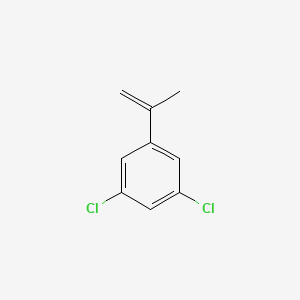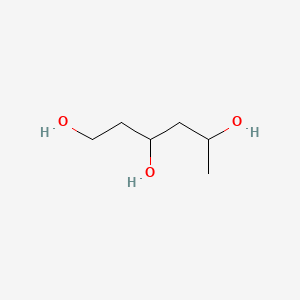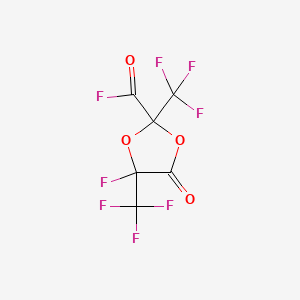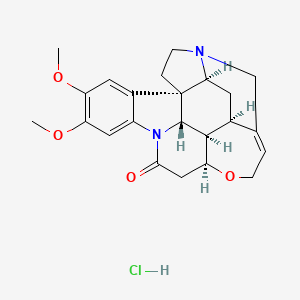
5-Fluoro-8-quinolinol
Descripción general
Descripción
5-Fluoro-8-quinolinol is a derivative of quinolinol that has been modified by the addition of a fluorine atom at the 5-position of the quinoline ring. This modification can significantly alter the chemical and biological properties of the molecule, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 5-fluoro-8-quinolinol derivatives has been explored in several studies. For instance, cyclometalated iridium(III) complexes using 5-fluoro-8-quinolinol-based ligands have been synthesized, indicating a method for incorporating this moiety into complex structures . Additionally, the synthesis of 5-alkyl-8-quinolinol has been described, which could lead to derivatives with improved solubility in organic solvents . These synthetic approaches highlight the versatility of 5-fluoro-8-quinolinol as a building block for further chemical modifications.
Molecular Structure Analysis
The molecular structure of 5-fluoro-8-quinolinol derivatives plays a crucial role in their biological activity and interactions. For example, the stereochemical structure-activity relationships of chiral quinolone antibacterial agents have been studied, demonstrating the importance of the absolute configurations of substituents on the quinoline ring . The X-ray crystallographic analysis has been used to determine these configurations, which are essential for understanding the molecule's activity.
Chemical Reactions Analysis
5-Fluoro-8-quinolinol and its derivatives participate in various chemical reactions that can be exploited for different applications. The reactivity of 8-fluoro-6-(methoxymethoxy)quinoline with organolithium compounds has been studied, revealing the potential for regioselective functionalization . This type of reactivity is valuable for the synthesis of highly functionalized quinolines with potential applications in drug development and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-8-quinolinol derivatives are influenced by their molecular structure. The antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols has been investigated, showing that the presence of halogen substituents can enhance fungitoxicity . Moreover, the solid-state photophysical properties of heterocyclic quinol-type fluorophores have been studied, demonstrating the effect of substituents on the fluorescence spectra . These properties are critical for the potential use of 5-fluoro-8-quinolinol derivatives in biological imaging and as functional materials.
Aplicaciones Científicas De Investigación
Application in Organic Chemistry and Medicine
- Field : Organic Chemistry and Medicine
- Summary : 5-Fluoro-8-quinolinol is a type of fluorinated quinoline, which has been used as a basic structure for the search of synthetic antimalarial drugs . It is also known to enhance the biological activity of fluorinated compounds .
- Methods : The synthesis of 5-Fluoro-8-quinolinol involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results : The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Application in Cancer Research
- Field : Cancer Research
- Summary : Cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes have been synthesized and found to function as mitochondrion-targeting anticancer drugs .
- Methods : The synthesis of these complexes involves using 5-fluoro-8-quinolinol-based ligands and a [(C^N)2IrCl (μ-Cl)]2 precursor .
- Results : The two most effective complexes kill HeLa cells in the nanomole range, with IC50 values of 0.170 ± 0.05 and 0.035 ± 0.002 μM, respectively . They induce HeLa apoptosis, accumulate to a high extent in the mitochondrial fraction, promote mitochondrial membrane depolarization and loss of MMP, and trigger caspase-mediated mitochondrial dysfunction apoptosis pathways .
Application in Fluorescent Probes
- Field : Biochemistry
- Summary : 8-Quinolinol derivatives, which include 5-Fluoro-8-quinolinol, have been used to create fluorescent probes of zinc ions in living cells .
- Methods : The synthesis of these probes involves linking 8-quinolinol to macrocyclic tetraamines .
- Results : The resulting probes can be used to detect zinc ions in living cells .
Safety And Hazards
Direcciones Futuras
There is a growing interest in the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Compounds containing the 8-quinolinol moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Propiedades
IUPAC Name |
5-fluoroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276920 | |
| Record name | 5-Fluoro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Fluoro-8-quinolinol | |
CAS RN |
387-97-3 | |
| Record name | 387-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



